5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(4-phenylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(4-PHENYLBUTAN-2-YL)ANILINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methylbenzenesulfonyl group and a nitroaniline moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(4-PHENYLBUTAN-2-YL)ANILINE typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine is then functionalized with a methylbenzenesulfonyl group through a sulfonylation reaction. The nitroaniline moiety is introduced via a nitration reaction, followed by coupling with the piperazine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(4-PHENYLBUTAN-2-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(4-PHENYLBUTAN-2-YL)ANILINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(4-PHENYLBUTAN-2-YL)ANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-ARYL-5-(4-PIPERAZIN-1-YL)OXAZOLES: These compounds share the piperazine ring and exhibit similar biological activities.
2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
Uniqueness
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(4-PHENYLBUTAN-2-YL)ANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H32N4O4S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(4-phenylbutan-2-yl)aniline |
InChI |
InChI=1S/C27H32N4O4S/c1-21-8-13-25(14-9-21)36(34,35)30-18-16-29(17-19-30)24-12-15-27(31(32)33)26(20-24)28-22(2)10-11-23-6-4-3-5-7-23/h3-9,12-15,20,22,28H,10-11,16-19H2,1-2H3 |
InChI Key |
PMYKUTWCASUAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.